4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid
4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid
Brand Name:
Vulcanchem
CAS No.:
101439-76-3
VCID:
VC20822583
InChI:
InChI=1S/C17H11NO3S2/c19-15-14(10-11-4-2-1-3-5-11)23-17(22)18(15)13-8-6-12(7-9-13)16(20)21/h1-10H,(H,20,21)
SMILES:
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O
Molecular Formula:
C17H11NO3S2
Molecular Weight:
341.4 g/mol
4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid
CAS No.: 101439-76-3
Cat. No.: VC20822583
Molecular Formula: C17H11NO3S2
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101439-76-3 |
|---|---|
| Molecular Formula | C17H11NO3S2 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 4-(5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid |
| Standard InChI | InChI=1S/C17H11NO3S2/c19-15-14(10-11-4-2-1-3-5-11)23-17(22)18(15)13-8-6-12(7-9-13)16(20)21/h1-10H,(H,20,21) |
| Standard InChI Key | HJGHAHOKZBWVGK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator